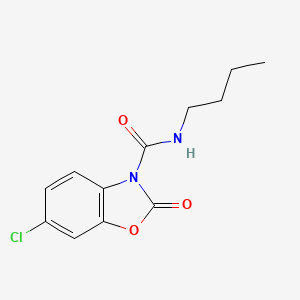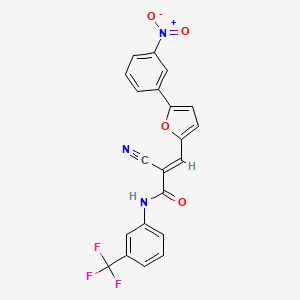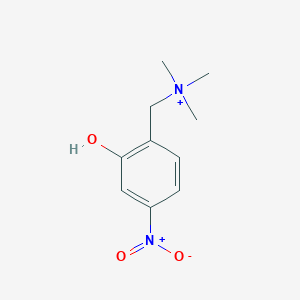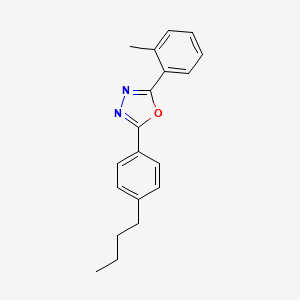
N-butyl-6-chloro-2-oxo-1,3-benzoxazole-3(2H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-3-carboxamide is a synthetic organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of a butyl group, a chlorine atom, and a carboxamide group attached to the benzoxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-3-carboxamide typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the benzoxazole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Butyl Group: The butyl group can be introduced via alkylation using butyl halides in the presence of a base like potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the benzoxazole derivative with a suitable amine, such as butylamine, under appropriate conditions.
Industrial Production Methods
Industrial production methods for N-butyl-6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-3-carboxamide may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
N-butyl-6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (dimethylformamide).
Reduction Reactions: Reducing agents (sodium borohydride), solvents (methanol).
Oxidation Reactions: Oxidizing agents (hydrogen peroxide), solvents (acetonitrile).
Major Products Formed
Substitution Reactions: Substituted benzoxazole derivatives.
Reduction Reactions: Hydroxylated benzoxazole derivatives.
Oxidation Reactions: Sulfoxides or sulfones of benzoxazole derivatives.
Scientific Research Applications
N-butyl-6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-butyl-6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-3-carboxamide: Lacks the butyl group, which may affect its solubility and biological activity.
N-butyl-2-oxo-2,3-dihydro-1,3-benzoxazole-3-carboxamide: Lacks the chlorine atom, which may influence its reactivity and interaction with molecular targets.
Uniqueness
N-butyl-6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-3-carboxamide is unique due to the presence of both the butyl group and the chlorine atom, which confer specific chemical and biological properties. These structural features may enhance its solubility, reactivity, and potential as a pharmacophore in drug development.
Properties
Molecular Formula |
C12H13ClN2O3 |
|---|---|
Molecular Weight |
268.69 g/mol |
IUPAC Name |
N-butyl-6-chloro-2-oxo-1,3-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C12H13ClN2O3/c1-2-3-6-14-11(16)15-9-5-4-8(13)7-10(9)18-12(15)17/h4-5,7H,2-3,6H2,1H3,(H,14,16) |
InChI Key |
YWURKKYMAHNFEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)N1C2=C(C=C(C=C2)Cl)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Tert-butylphenoxy)-N'-[(2E,3E)-4-(furan-2-YL)but-3-EN-2-ylidene]acetohydrazide](/img/structure/B11709188.png)

![N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline](/img/structure/B11709194.png)
![3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709206.png)
![Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate](/img/structure/B11709211.png)
![2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate](/img/structure/B11709219.png)
![2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11709225.png)
![1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11709226.png)

![(E)-[(4-Nitrophenyl)methylidene][(3,5,7-trimethyladamantan-1-YL)methyl]amine](/img/structure/B11709243.png)
![N'~1~,N'~4~-bis[(E)-phenylmethylidene]succinohydrazide](/img/structure/B11709244.png)

![3-(furan-2-yl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11709252.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-tert-butylbenzamide](/img/structure/B11709259.png)
